2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid
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Overview
Description
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid typically involves the following steps:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often starting from simple precursors like amino acids or other nitrogen-containing compounds.
Introduction of the tert-butoxycarbonyl group: This protective group is added to the nitrogen atom to prevent unwanted reactions during subsequent steps. This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a more reactive form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate activity by acting as an inhibitor or activator. The tert-butoxycarbonyl group can be removed under specific conditions, revealing a more reactive form of the compound that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
CAS No. |
2763750-92-9 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
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